1-[2-(chloromethyl)benzyl]-1H-1,2,4-triazole
Overview
Description
1-[2-(Chloromethyl)benzyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(chloromethyl)benzyl]-1H-1,2,4-triazole typically involves the chloromethylation of benzyl derivatives followed by cyclization with triazole precursors. One common method involves the reaction of 2-(chloromethyl)benzyl chloride with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zinc iodide or other Lewis acids may be employed to facilitate the chloromethylation step .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Chloromethyl)benzyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives under strong oxidizing conditions like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The triazole ring can undergo reduction to form dihydrotriazole derivatives under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Major Products:
- Substitution reactions yield various substituted triazole derivatives.
- Oxidation reactions yield benzaldehyde or benzoic acid derivatives.
- Reduction reactions yield dihydrotriazole derivatives.
Scientific Research Applications
1-[2-(Chloromethyl)benzyl]-1H-1,2,4-triazole has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent due to the bioactivity of the triazole ring.
Agrochemicals: Used in the development of fungicides and herbicides.
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(chloromethyl)benzyl]-1H-1,2,4-triazole involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antifungal or antibacterial effects . The chloromethyl group can also form covalent bonds with nucleophilic sites in proteins, enhancing its bioactivity.
Comparison with Similar Compounds
1-Benzyl-1H-1,2,4-triazole: Lacks the chloromethyl group, resulting in different reactivity and bioactivity.
2-(Chloromethyl)benzimidazole: Contains a benzimidazole ring instead of a triazole ring, leading to different biological properties.
Uniqueness: 1-[2-(Chloromethyl)benzyl]-1H-1,2,4-triazole is unique due to the presence of both the chloromethyl and triazole moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[[2-(chloromethyl)phenyl]methyl]-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-5-9-3-1-2-4-10(9)6-14-8-12-7-13-14/h1-4,7-8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAZPVBEJWITCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594574 | |
Record name | 1-{[2-(Chloromethyl)phenyl]methyl}-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-63-4 | |
Record name | 1-{[2-(Chloromethyl)phenyl]methyl}-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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